molecular formula C16H26N2O3 B3567767 1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane

1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane

Cat. No.: B3567767
M. Wt: 294.39 g/mol
InChI Key: VMSMOKBNXNTZEE-UHFFFAOYSA-N
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Description

1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of a diazepane ring substituted with a 3,4,5-trimethoxyphenyl group

Preparation Methods

The synthesis of 1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and 1-methyl-1,4-diazepane.

    Reaction Conditions: The key step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-methyl-1,4-diazepane under acidic or basic conditions to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane has diverse applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It serves as a probe to study biological processes and interactions, especially those involving enzyme inhibition or receptor binding.

    Medicine: The compound exhibits potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), inhibiting their activity and disrupting cellular processes.

    Pathways Involved: By inhibiting these enzymes, the compound can induce apoptosis, inhibit cell proliferation, and modulate immune responses, contributing to its therapeutic effects.

Comparison with Similar Compounds

1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane can be compared with other similar compounds, such as:

    3,4,5-Trimethoxyamphetamine: Both compounds contain the 3,4,5-trimethoxyphenyl group, but differ in their core structures and pharmacological properties.

    1-Methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-4-piperidinecarbonitrile: This compound shares the trimethoxyphenyl group but has a different ring structure, leading to distinct biological activities.

The uniqueness of this compound lies in its specific combination of the diazepane ring and the trimethoxyphenyl group, which imparts unique bioactive properties and potential therapeutic applications.

Properties

IUPAC Name

1-methyl-4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-17-6-5-7-18(9-8-17)12-13-10-14(19-2)16(21-4)15(11-13)20-3/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMSMOKBNXNTZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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